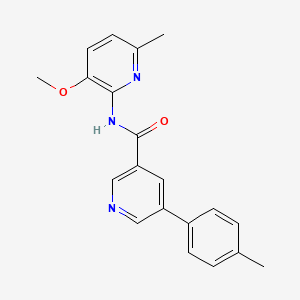![molecular formula C16H31NO3 B7663633 1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol](/img/structure/B7663633.png)
1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol, also known as DMHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMHP is a beta-adrenergic receptor agonist that has been shown to have promising effects in the fields of medicine, pharmacology, and biochemistry. In
科学的研究の応用
1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol has been shown to have potential applications in various fields. In the field of medicine, this compound has been studied for its potential use as a bronchodilator for the treatment of asthma. This compound has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and arrhythmia. In the field of pharmacology, this compound has been studied for its potential use as a beta-adrenergic receptor agonist. This compound has also been studied for its potential use as a tool for studying the beta-adrenergic receptor signaling pathway. In the field of biochemistry, this compound has been studied for its potential use as a tool for studying the structure and function of the beta-adrenergic receptor.
作用機序
1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol acts as a beta-adrenergic receptor agonist, which means that it binds to and activates the beta-adrenergic receptor. Activation of the beta-adrenergic receptor leads to the activation of the adenylyl cyclase enzyme, which catalyzes the conversion of ATP to cAMP. Increased levels of cAMP lead to the activation of protein kinase A, which then phosphorylates various target proteins, leading to a cascade of downstream effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely due to its activation of the beta-adrenergic receptor. This compound has been shown to increase heart rate and cardiac output, as well as cause vasodilation in certain blood vessels. This compound has also been shown to increase bronchodilation and decrease airway resistance, making it a potential treatment for asthma. In addition, this compound has been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
One advantage of 1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol in lab experiments is that it is a highly specific beta-adrenergic receptor agonist, which means that it can be used to study the beta-adrenergic receptor signaling pathway with high specificity. However, one limitation of this compound is that it has a relatively short half-life, which means that it may not be suitable for long-term experiments.
将来の方向性
There are many potential future directions for 1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol research. One direction is to further study its potential use as a bronchodilator for the treatment of asthma. Another direction is to study its potential use in the treatment of cardiovascular diseases such as hypertension and arrhythmia. Additionally, further research could be done to study the structure and function of the beta-adrenergic receptor using this compound as a tool. Finally, future research could be done to develop new and more efficient synthesis methods for this compound.
合成法
1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol can be synthesized using a multi-step synthesis method. The first step involves the reaction of 2,2-dimethylcyclohexanone with hydroxylamine to form 2,2-dimethylcyclohexanone oxime. The oxime is then reduced using sodium borohydride to form 2,2-dimethylcyclohexylamine. The final step involves the reaction of 2,2-dimethylcyclohexylamine with 3-(oxan-4-yloxy)propan-2-ol in the presence of a catalyst to form this compound.
特性
IUPAC Name |
1-[(2,2-dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO3/c1-16(2)8-4-3-5-15(16)17-11-13(18)12-20-14-6-9-19-10-7-14/h13-15,17-18H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLZALBXLUDDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1NCC(COC2CCOCC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-methylsulfanylaniline](/img/structure/B7663574.png)
![(3S)-1-[3-(furan-2-carbonylamino)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7663586.png)
![2-[(4-Chloro-2-methylphenyl)methyl-methylamino]ethanol](/img/structure/B7663587.png)

![2-fluoro-6-hydroxy-N-(2-methoxyethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7663621.png)
![2-benzyl-N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]cyclohexan-1-amine](/img/structure/B7663622.png)
![Methyl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7663625.png)

![3-chloro-2-fluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663638.png)
![5-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B7663648.png)
![3-chloro-2-fluoro-N-[[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663651.png)
![4-[1-(2,4-Dimethylphenyl)imidazol-2-yl]sulfonylbutanenitrile](/img/structure/B7663656.png)
![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B7663662.png)
![2-[[1-(4-Fluorophenyl)pyrazol-3-yl]methoxy]benzamide](/img/structure/B7663663.png)
